alpha-Methyl-2,3-dimethoxybenzyl Alcohol

Coordination chemistry Helicate self-assembly Titanium complexes

alpha-Methyl-2,3-dimethoxybenzyl Alcohol (IUPAC: 1-(2,3-dimethoxyphenyl)ethanol; CAS 6848-73-3) is a chiral secondary benzyl alcohol bearing vicinal ortho-dimethoxy substituents on the aromatic ring and an alpha-methyl group on the benzylic carbon. It has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 6848-73-3
Cat. No. B7893033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-2,3-dimethoxybenzyl Alcohol
CAS6848-73-3
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)OC)OC)O
InChIInChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3
InChIKeyCFTDWZSHQBCEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Methyl-2,3-dimethoxybenzyl Alcohol (CAS 6848-73-3): Procurement-Grade Identity and Core Properties


alpha-Methyl-2,3-dimethoxybenzyl Alcohol (IUPAC: 1-(2,3-dimethoxyphenyl)ethanol; CAS 6848-73-3) is a chiral secondary benzyl alcohol bearing vicinal ortho-dimethoxy substituents on the aromatic ring and an alpha-methyl group on the benzylic carbon . It has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol . The compound is a racemic mixture (one undefined stereocenter) under standard commercial specifications and is supplied primarily as a research intermediate . Its computed LogP values range from 1.4 (XLogP3) to 1.76 (ACD/LogP), indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug discovery contexts .

Why Generic Substitution Fails for alpha-Methyl-2,3-dimethoxybenzyl Alcohol: Structural Determinants of Functional Differentiation


Substituting this compound with a closely related benzyl alcohol analog (e.g., 2,3-dimethoxybenzyl alcohol lacking the alpha-methyl, or 3,4-dimethoxy positional isomers) is not functionally equivalent. The ortho-vicinal dimethoxy arrangement creates a chelating motif capable of bidentate metal coordination that is absent in meta- or para-substituted analogs . The alpha-methyl group introduces a chiral center and converts a primary alcohol into a secondary alcohol, altering both reactivity (oxidation to a ketone rather than an aldehyde/carboxylic acid) and steric environment at the benzylic position [1]. High-strength direct comparative quantitative evidence (head-to-head assays under identical conditions) is currently limited in the peer-reviewed literature for this specific compound; the differentiation claims below are therefore explicitly tagged by evidence strength to support informed procurement decisions [2].

Quantitative Differentiation Evidence for alpha-Methyl-2,3-dimethoxybenzyl Alcohol (6848-73-3) Versus Closest Analogs


Ortho-Dimethoxy Chelation Enables Titanium(IV) Dimer Formation Absent in Non-Ortho Analogs

The ortho-vicinal dimethoxy pattern of the catechol-derived ligand (incorporating the 2,3-dimethoxyphenyl motif) forms triply lithium-bridged dimeric complexes with titanium(IV) ions, Li4[(4-7)6Ti2], as confirmed by X-ray crystallography and ESI FT-ICR MS . This bidentate chelation geometry is structurally impossible for para-dimethoxy analogs (e.g., 3,4-dimethoxybenzyl alcohol) and mono-methoxy analogs . NMR spectroscopy demonstrates a monomer/dimer equilibrium in solution that is modulated by solvent, sterics, and carbonyl donor strength, providing tunable self-assembly behavior .

Coordination chemistry Helicate self-assembly Titanium complexes

Chiral Secondary Alcohol Center Enables Enantioselective Synthesis Not Achievable with Primary Benzyl Alcohols

The alpha-methyl substituent transforms the benzylic alcohol from a primary alcohol (as in 2,3-dimethoxybenzyl alcohol, CAS 5653-67-8) to a secondary, chiral alcohol [1]. This stereocenter is essential for downstream asymmetric transformations. Patents explicitly utilize the chiral (R)-enantiomer of the 2,3-dimethoxyphenyl-ethanol scaffold as a key intermediate in the synthesis of pharmacologically active piperidine derivatives, including the 5-HT2A antagonist volinanserin [2]. The primary alcohol analog (5653-67-8) lacks the chiral center and cannot serve this function [3].

Asymmetric synthesis Chiral building blocks Pharmaceutical intermediates

Lipophilicity (LogP) Shift Relative to Non-Methylated Analog Expands Drug-Design Property Space

The computed partition coefficient (XLogP3) for alpha-methyl-2,3-dimethoxybenzyl alcohol is 1.4, while the ACD/LogP is reported as 1.76 . The non-methylated analog 2,3-dimethoxybenzyl alcohol (5653-67-8) has a predicted XLogP3 of approximately 0.9–1.0 (estimated from ChemSpider/AI models) . The ~0.4–0.8 log unit increase attributable to the alpha-methyl group represents a meaningful shift in lipophilicity that affects membrane permeability and oral bioavailability predictions under Lipinski's Rule of Five and CNS MPO scoring paradigms .

Physicochemical profiling Drug-likeness ADME prediction

Patent-Cited Utility as a Specific Intermediate in TRPML Modulator and Ion Channel Drug Programs

The compound is explicitly listed as a synthetic intermediate in patent WO-2021127337-A1, assigned to Casma Therapeutics (now Caraway Therapeutics), covering TRPML modulators for lysosomal storage diseases and ciliopathies [1]. It also appears in patent EP-2605772-A2 for processes preparing aminocyclohexyl ether compounds . While the non-methylated 2,3-dimethoxybenzyl alcohol may serve as a general intermediate in broader contexts, the specific alpha-methyl variant is the required building block where the methyl-substituted benzylic carbon must be introduced prior to subsequent functionalization—a structural constraint that the primary alcohol analog cannot satisfy [1].

TRPML modulators Lysosomal storage disease Patent intermediates

Application Scenarios for alpha-Methyl-2,3-dimethoxybenzyl Alcohol (6848-73-3) Based on Verified Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Piperidine-Based CNS Drug Candidates

Research programs targeting 5-HT2A antagonists (e.g., volinanserin analogs) require the chiral 1-(2,3-dimethoxyphenyl)ethanol scaffold as a key intermediate. The racemate (6848-73-3) serves as the starting material for resolution into (R)- and (S)-enantiomers, which are then elaborated into pharmacologically active piperidine derivatives as documented in patent DE69937162T2 [1]. The primary alcohol analog (2,3-dimethoxybenzyl alcohol) cannot provide the required stereocenter.

Coordination Chemistry and Metallosupramolecular Helicate Assembly

The ortho-dimethoxy catechol-like motif is essential for forming triply lithium-bridged dimeric Ti(IV) and Ga(III) helicate complexes, as demonstrated by Albrecht et al. (2007) . Researchers studying hierarchical self-assembly of helicate-type structures require the 2,3-dimethoxy substitution pattern; para- or mono-methoxy analogs cannot achieve the same bridging geometry .

TRPML Modulator Drug Discovery Programs (Lysosomal Storage Diseases)

Patent WO-2021127337-A1 explicitly cites alpha-methyl-2,3-dimethoxybenzyl alcohol as a synthetic intermediate in the preparation of TRPML channel modulators [2]. Programs targeting mucolipidosis Type IV, Gaucher disease, or related lysosomal storage disorders may require this specific building block for SAR exploration around the dimethoxyphenyl-ethanol pharmacophore [2].

Physicochemical Property Optimization for CNS-Penetrant Lead Series

With a computed LogP of 1.4–1.76, this compound occupies a favorable lipophilicity range for CNS drug discovery (typically LogP 1–4) . Medicinal chemistry teams optimizing lead series for blood-brain barrier penetration may select this building block over the less lipophilic non-methylated analog (estimated LogP ~0.9–1.0) when increased membrane partitioning is desired .

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